6-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Description
6-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C23H21N7O3 and its molecular weight is 443.467. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a triazole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with a similar structure, such as those containing a triazole nucleus, have been found to show versatile biological activities . This suggests that the compound may interact with its targets in a way that leads to a variety of biochemical changes.
Biochemical Pathways
Compounds with a similar structure have been found to affect a variety of pathways, leading to diverse biological activities . Therefore, it’s plausible that this compound may also affect multiple biochemical pathways, leading to downstream effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the potential bioavailability of this compound.
Result of Action
Similar compounds have shown a range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . Therefore, it’s plausible that this compound may also have a range of molecular and cellular effects.
Properties
IUPAC Name |
6-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O3/c1-3-32-18-10-8-16(9-11-18)21-25-19(33-27-21)13-29-14-24-22-20(23(29)31)26-28-30(22)12-17-7-5-4-6-15(17)2/h4-11,14H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIFEDXGKQRYPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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